molecular formula C9H6ClNO2S B2852346 Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate CAS No. 96516-52-8

Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate

Cat. No. B2852346
CAS RN: 96516-52-8
M. Wt: 227.66
InChI Key: XMAAPCRARDHOKI-UHFFFAOYSA-N
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Description

“Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H6ClNO2S . It is an off-white solid and has a molecular weight of 227.67 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate” includes a thieno[3,2-B]pyridine ring with a methyl ester group and a chlorine atom . The InChI code is 1S/C9H6ClNO2S/c1-13-9(12)7-4-6-8(14-7)5(10)2-3-11-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate” is an off-white solid . It has a molecular weight of 227.67 g/mol . The compound has a topological polar surface area of 67.4 Ų .

Scientific Research Applications

Antibacterial Activity

Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate derivatives have been explored for their antibacterial properties. A study by El-Abadelah et al. (1998) synthesized a series of thienopyridinone compounds, including methyl esters, showing significant activity against various bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, highlighting their potential as antibacterial agents El-Abadelah et al., 1998.

Antitumoral Activities

The antitumoral potential of methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate derivatives has been investigated. Queiroz et al. (2010) prepared novel compounds via palladium-catalyzed Buchwald-Hartwig coupling, demonstrating significant antitumoral activity against breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines. These findings suggest a promising avenue for cancer treatment research Queiroz et al., 2010.

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate derivatives. Zhu et al. (2003) reported an efficient [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, demonstrating the versatility of these compounds in organic synthesis Zhu et al., 2003.

Fluorescence Studies

The photophysical properties of methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate derivatives have been studied for potential applications in drug delivery and fluorescence imaging. Carvalho et al. (2013) investigated the absorption and fluorescence properties of these compounds in different solvents and within nanoliposomes, suggesting their utility in biomedical applications Carvalho et al., 2013.

Safety and Hazards

“Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)5-4-11-6-2-3-14-8(6)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAAPCRARDHOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CSC2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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